The Chemical Architecture and Synthesis of 4-Fluoro-1,3-dimethyl-1H-pyrazol-5-ol: A Comprehensive Guide for Drug Development Professionals
The Chemical Architecture and Synthesis of 4-Fluoro-1,3-dimethyl-1H-pyrazol-5-ol: A Comprehensive Guide for Drug Development Professionals
Executive Summary
In contemporary medicinal chemistry, the pyrazole scaffold is recognized as a privileged structure, serving as the core of numerous therapeutics ranging from anti-inflammatories (e.g., Celecoxib) to neuroprotectants (e.g., Edaravone). The compound 4-fluoro-1,3-dimethyl-1H-pyrazol-5-ol (CAS: 80171-20-6) represents a highly specialized derivative where the strategic incorporation of a fluorine atom at the C4 position fundamentally alters the molecule's electronic, physicochemical, and pharmacokinetic profile.
As a Senior Application Scientist, I have structured this technical guide to move beyond basic structural descriptions. We will deconstruct the causality behind its physicochemical properties, explore the mechanistic logic of its C4-fluorination, and detail a self-validating synthetic protocol utilizing advanced electrophilic fluorination techniques.
Structural & Physicochemical Profiling
Understanding the behavior of 4-fluoro-1,3-dimethyl-1H-pyrazol-5-ol requires acknowledging its tautomeric nature. In solution, the compound exists in a dynamic equilibrium between its enol form (1H-pyrazol-5-ol ) and its keto form (pyrazolin-5-one ). This tautomerism dictates its reactivity, particularly its susceptibility to electrophilic attack at the C4 carbon.
To facilitate high-throughput screening and LC-IM-MS (Liquid Chromatography-Ion Mobility-Mass Spectrometry) profiling, accurate physicochemical and structural data are paramount [1].
Table 1: Core Chemical Identifiers & Properties
| Parameter | Value |
| CAS Number | 80171-20-6 |
| Molecular Formula | C5H7FN2O |
| Monoisotopic Mass | 130.05424 Da |
| InChIKey | SYVBHKWNZGSMMO-UHFFFAOYSA-N |
| Predicted XlogP | 0.6 |
Table 2: Predicted Collision Cross Section (CCS) Profiling [1]
CCS values (Ų) are critical for 3D conformational validation during ion mobility mass spectrometry.
| Adduct Type | m/z Ratio | Predicted CCS (Ų) |
| [M+H]+ | 131.06152 | 120.4 |
| [M-H]- | 129.04696 | 119.9 |
| [M+Na]+ | 153.04346 | 132.2 |
| [M+NH4]+ | 148.08806 | 141.7 |
Mechanistic Logic: The Fluorine Effect
The decision to synthesize a C4-fluorinated pyrazole is never arbitrary. Fluorine is the most electronegative element, yet its Van der Waals radius (1.47 Å) is only slightly larger than that of hydrogen (1.20 Å). This allows for profound electronic modulation without introducing steric clashes that could disrupt target protein binding.
Logical relationship of C4-fluorination on the pyrazole core properties.
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Metabolic Stability: The C4 position of the pyrazole ring is a known "soft spot" for Cytochrome P450-mediated oxidation. The strong C-F bond (approx. 116 kcal/mol) effectively blocks this metabolic liability, increasing the compound's half-life.
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pKa Modulation: The strong inductive electron-withdrawing effect of fluorine pulls electron density away from the pyrazole core. This stabilizes the conjugate base of the C5-hydroxyl group, lowering the pKa and altering the molecule's hydrogen-bonding network.
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Lipophilicity: The incorporation of fluorine increases the overall lipophilicity (logP) of the molecule, which is a critical parameter for improving passive membrane permeability in cellular assays.
Synthetic Methodologies: A Self-Validating Protocol
While conventional cyclization (e.g., reacting ethyl 2-fluoroacetoacetate with methylhydrazine) is possible, it often suffers from poor regioselectivity and low yields. The modern, highly efficient approach utilizes direct electrophilic fluorination of the unfluorinated precursor (1,3-dimethyl-1H-pyrazol-5-ol) using Selectfluor.
Recent advancements have demonstrated that this can be achieved via both solvent-based and highly sustainable mechanochemical (milling) techniques [2].
Workflow for the Selectfluor-mediated synthesis of 4-fluoro-1,3-dimethyl-1H-pyrazol-5-ol.
Protocol: Direct Electrophilic Fluorination
This protocol is designed as a self-validating system; each step includes a mechanistic rationale (causality) and an analytical checkpoint to ensure process integrity.
Step 1: Substrate Preparation & Activation
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Action: Charge a dry, round-bottom flask (or a mechanochemical milling jar) with 1,3-dimethyl-1H-pyrazol-5-ol (1.0 equiv).
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Causality: The starting material exists in a tautomeric equilibrium. The enol/enolate form provides a highly nucleophilic C4 carbon, which is primed for electrophilic attack. No strong external base is strictly required if the reaction environment allows for facile enolization, though mild bases can accelerate the process.
Step 2: Electrophilic Fluorination
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Action: Add Selectfluor (1.05 equiv).
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For Solvent-Based: Dissolve the mixture in anhydrous Acetonitrile (MeCN) and stir at room temperature for 2 hours.
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For Mechanochemical: Add stainless steel milling balls and mill at 30 Hz for 2 hours.
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Causality: Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) acts as a stable, easily handled "F+" donor [2]. The slight 1.05 stoichiometric excess ensures complete conversion of the starting material while preventing destructive over-oxidation. MeCN is selected as it solubilizes the reagents without reacting with the electrophilic fluorine.
Step 3: Quenching and Phase Separation
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Action: Dilute the crude mixture with Ethyl Acetate (EtOAc) and wash sequentially with distilled water and brine. Extract the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
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Causality: The primary byproduct of Selectfluor is a defluorinated DABCO derivative, which is highly polar and water-soluble. The aqueous wash acts as a self-purifying step, stripping the byproduct and leaving the highly organic fluorinated pyrazole isolated in the EtOAc phase.
Step 4: Analytical Validation (The Checkpoint)
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Action: Confirm the product identity via LC-IM-MS and ¹⁹F-NMR.
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Causality: A successful reaction is validated by two orthogonal metrics:
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Mass/Mobility: The LC-IM-MS must show a primary adduct at m/z 131.06 [M+H]+ with a corresponding CCS of 120.4 Ų [1].
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Structural Integrity: ¹⁹F-NMR will display a characteristic singlet (typically between -160 to -180 ppm, depending on the deuterated solvent), unambiguously confirming the formation of the C4-F bond without adjacent proton splitting.
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References
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PubChemLite Compound Profiling: "4-fluoro-1,3-dimethyl-1h-pyrazol-5-ol (C5H7FN2O)." Université du Luxembourg / LCSB. Available at: [Link]
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Howard, J. L., Nicholson, W. I., Sagatov, Y., & Browne, D. L. (2017). "One-pot multistep mechanochemical synthesis of fluorinated pyrazolones." Beilstein Journal of Organic Chemistry, 13, 1950–1956. Available at:[Link]
